molecular formula C38H48N4O8 B10787575 N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

Cat. No.: B10787575
M. Wt: 688.8 g/mol
InChI Key: MQYLFDNDDBYJJI-QQSJNXHSSA-N
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Description

N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide is a synthetic compound of interest in the fields of chemistry and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide typically involves multiple steps. Key stages in its preparation include:

  • Formation of the phenol intermediate: : This stage often involves electrophilic aromatic substitution reactions.

  • Introduction of the formamide group: : Utilizing formylating agents under controlled conditions to introduce the formamide functionality.

  • Coupling reactions: : Final steps often involve coupling the phenol intermediate with the amine derivative to achieve the complete structure.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions such as temperature, pressure, and choice of catalysts. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to yield different products depending on the oxidizing agent used.

  • Reduction: : Under appropriate conditions, the amide group can be reduced to amines.

  • Substitution: : The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution conditions: : Typically involve basic or acidic catalysts depending on the desired outcome.

Major Products Formed

  • Oxidation: : Formation of quinones or carboxylic acids.

  • Reduction: : Conversion to primary amines.

  • Substitution: : Formation of ethers or ester derivatives.

Scientific Research Applications

This compound finds a variety of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential roles in biological pathways and interactions.

  • Medicine: : Explored for its therapeutic potential in treating certain medical conditions.

  • Industry: : Utilized in the development of novel materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It exerts its effects by modulating biochemical pathways, influencing cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide include:

  • N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

  • N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-fluorophenyl)propan-2-yl]amino]ethyl]phenyl]formamide

  • N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-ethoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

Highlighting Its Uniqueness

What sets this compound apart is its specific structural attributes that confer unique reactivity patterns and potential bioactivity profiles. This distinctiveness is pivotal for its targeted applications in scientific research and industry.

Properties

Molecular Formula

C38H48N4O8

Molecular Weight

688.8 g/mol

IUPAC Name

N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

InChI

InChI=1S/2C19H24N2O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t2*13-,19+/m00/s1

InChI Key

MQYLFDNDDBYJJI-QQSJNXHSSA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O

Origin of Product

United States

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